molecular formula C9H9BrFNO B8164661 5-Bromo-3-(cyclopropylmethoxy)-2-fluoropyridine

5-Bromo-3-(cyclopropylmethoxy)-2-fluoropyridine

Cat. No.: B8164661
M. Wt: 246.08 g/mol
InChI Key: JINTXZRZZMOJJG-UHFFFAOYSA-N
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Description

5-Bromo-3-(cyclopropylmethoxy)-2-fluoropyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, cyclopropylmethoxy, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(cyclopropylmethoxy)-2-fluoropyridine typically involves the following steps:

    Cyclopropylmethoxylation: The cyclopropylmethoxy group can be introduced via a nucleophilic substitution reaction using cyclopropylmethanol and a base such as potassium carbonate.

    Fluorination: The fluorine atom can be introduced using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(cyclopropylmethoxy)-2-fluoropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Cross-Coupling Reactions: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with an arylboronic acid would yield a biaryl compound.

Scientific Research Applications

5-Bromo-3-(cyclopropylmethoxy)-2-fluoropyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(cyclopropylmethoxy)-2-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-fluoropyridine: Lacks the cyclopropylmethoxy group, making it less sterically hindered.

    3-(Cyclopropylmethoxy)-2-fluoropyridine: Lacks the bromine atom, which affects its reactivity in substitution and cross-coupling reactions.

    5-Bromo-3-methoxypyridine: Lacks the fluorine atom, which influences its electronic properties.

Uniqueness

5-Bromo-3-(cyclopropylmethoxy)-2-fluoropyridine is unique due to the combination of its substituents, which confer specific steric and electronic properties. This makes it a versatile intermediate for various synthetic applications and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

5-bromo-3-(cyclopropylmethoxy)-2-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c10-7-3-8(9(11)12-4-7)13-5-6-1-2-6/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINTXZRZZMOJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(N=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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